(4-Bromo-3-chlorophenyl)methanesulfonamide
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Overview
Description
(4-Bromo-3-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is characterized by the presence of bromine, chlorine, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Bromo-3-chloroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of the methanesulfonamide group allows it to form strong hydrogen bonds with target molecules, influencing their activity. The bromine and chlorine atoms can also participate in halogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-chlorophenyl)methanesulfonyl chloride
- (4-Bromo-3-chlorophenyl)amine
- (4-Bromo-3-chlorophenyl)methanol
Uniqueness
(4-Bromo-3-chlorophenyl)methanesulfonamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the methanesulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H7BrClNO2S |
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Molecular Weight |
284.56 g/mol |
IUPAC Name |
(4-bromo-3-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
PYEKWWHYGFYGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)Cl)Br |
Origin of Product |
United States |
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